3-{[1,1'-Biphenyl]-4-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
This compound belongs to the 4,5-dihydro-1,2-oxazole-5-carboxylic acid class, characterized by a partially saturated oxazole ring fused with a carboxylic acid group. The biphenyl substituent at the 3-position distinguishes it from simpler aryl or heteroaryl analogs.
Properties
IUPAC Name |
5-methyl-3-(4-phenylphenyl)-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-17(16(19)20)11-15(18-21-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGKYXPBMDQGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Coupling for Biphenyl Integration
The biphenyl group is typically introduced via the Suzuki–Miyaura cross-coupling reaction, which connects aryl halides with boronic acids under palladium catalysis. For example, 5-bromooxazole intermediates undergo coupling with phenylboronic acid derivatives to install the biphenyl system. This method is favored for its mild conditions and tolerance of diverse functional groups.
Reaction Conditions
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
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Base : Na₂CO₃ or K₃PO₄
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Solvent : Dioxane/Water (4:1)
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Temperature : 80–100°C
Oxazole Ring Construction via Cyclization
The oxazole core is synthesized through cyclization reactions, often involving hydroxylamine intermediates. A Vilsmeier–Haack formylation followed by oxime formation and thermal cyclization is a common approach. For instance, pyrazole-4-carbaldehydes are converted to oximes, which cyclize under acidic or thermal conditions to form oxazoles.
Step-by-Step Synthesis Procedures
Synthesis of 5-Methyl-4,5-dihydro-1,2-oxazole-5-carboxylic Acid Intermediate
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Formylation : Treat 1-methyl-3-allyloxy-1H-pyrazole with the Vilsmeier–Haack reagent (POCl₃/DMF) to yield pyrazole-4-carbaldehyde.
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Oxime Formation : React the aldehyde with hydroxylamine hydrochloride in ethanol under reflux to form the oxime.
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Cyclization : Heat the oxime in acidic conditions (e.g., HCl/EtOH) to induce cyclization into the oxazole ring.
Example Reaction
Introduction of the Biphenyl Group
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Bromination : Lithiate the oxazole intermediate at the 5-position and treat with Br₂ to generate 5-bromooxazole.
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Suzuki Coupling : React 5-bromooxazole with 4-biphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.
Yield Optimization
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Solvent System : Aqueous dioxane minimizes side reactions.
Optimization of Reaction Conditions
Catalytic Systems
Palladium catalysts dominate cross-coupling steps, but ligand choice critically impacts efficiency:
Solvent and Temperature Effects
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Polar Aprotic Solvents : DMF accelerates formylation but risks side reactions.
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Thermal Control : Cyclization at 70°C maximizes oxazole yield.
Scalability and Industrial Production
Continuous Flow Reactors
Industrial-scale synthesis employs flow chemistry to enhance reproducibility and safety. For example, Suzuki–Miyaura coupling in microreactors reduces Pd leaching and improves mixing.
Purification Techniques
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Chromatography : Flash chromatography (SiO₂, ethyl acetate/hexane) isolates intermediates.
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Crystallization : Carboxylic acid derivatives are purified via recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Mild conditions, high regioselectivity | Requires Pd catalysts | 85 |
| Vilsmeier–Haack | Efficient formylation | Corrosive reagents (POCl₃) | 90 |
| Oxime Cyclization | Simple setup | Thermal sensitivity | 75 |
Challenges and Limitations
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Functional Group Sensitivity : The carboxylic acid group necessitates protection during coupling steps (e.g., esterification).
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Regioselectivity : Competing coupling sites on oxazole require directing groups or tailored catalysts.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-Biphenyl]-4-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[1,1’-Biphenyl]-4-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[1,1’-Biphenyl]-4-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π stacking interactions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Research Findings
- Biphenyl vs. This may enhance receptor binding in therapeutic contexts but could reduce metabolic stability due to higher molecular weight .
- Halogenated Analogs : Fluorine and chlorine substituents (e.g., 2-fluorophenyl, 2-chlorophenyl) improve electronegativity and membrane permeability. However, brominated analogs (e.g., 5-bromo-2-fluorophenyl) introduce heavier halogens, which may complicate synthesis and toxicity profiles .
- Heterocyclic Substituents: The furan-2-yl analog (C₉H₉NO₄) demonstrates how oxygen-containing heterocycles can modulate solubility, though this may come at the cost of reduced aromatic interactions .
- Stereochemical Considerations: The (4R,5S)-diphenyl derivative highlights the role of stereochemistry in biological activity, a feature absent in the non-chiral biphenyl target compound .
Biological Activity
3-{[1,1'-Biphenyl]-4-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound characterized by its unique oxazole and biphenyl structures. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article delves into its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , which is favored for its mild conditions and ability to tolerate various functional groups. This method allows for the efficient formation of carbon-carbon bonds essential for constructing complex organic molecules .
The biological activity of this compound can be attributed to its structural features:
- Biphenyl Group : Engages in π-π stacking interactions.
- Oxazole Ring : Participates in hydrogen bonding and other non-covalent interactions.
These interactions can modulate the activity of enzymes and receptors, making the compound a candidate for various therapeutic applications .
Biological Activities
Research indicates that compounds containing oxazole rings exhibit a wide range of biological activities, including:
- Anticancer : Some derivatives show cytotoxic effects against various cancer cell lines.
- Antimicrobial : Potential efficacy against bacterial strains.
- Anti-inflammatory : Modulation of inflammatory pathways.
Case Studies
- Anticancer Activity : A study demonstrated that related oxazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical) and Caco-2 (colorectal) cells. The effectiveness was measured using the MTT assay, revealing structure-dependent activity with some compounds achieving over 50% reduction in cell viability .
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes like histone deacetylases (HDACs), which play a role in cancer progression .
Comparative Analysis
To better understand the biological potential of this compound relative to similar compounds, a comparison table is presented below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 3-{[1,1'-Biphenyl]-4-yl}-5-methyl... | Moderate | Yes | Yes |
| 1,2,4-Oxadiazole Derivatives | High | Moderate | High |
| Thiazole Derivatives | Variable | Yes | Moderate |
Q & A
Q. Resolving solubility-pH profile mismatches in pharmacokinetic models
- Methodology :
- pH-solubility titration : Measure solubility at pH 2–8 using a shake-flask method with HPLC quantification .
- Salt formation : Co-crystallize with tromethamine to enhance aqueous solubility at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
